1,5-Di-tert-butyl-2,4-dimethoxy-benzene

Catalog No.
S14488992
CAS No.
M.F
C16H26O2
M. Wt
250.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Di-tert-butyl-2,4-dimethoxy-benzene

Product Name

1,5-Di-tert-butyl-2,4-dimethoxy-benzene

IUPAC Name

1,5-ditert-butyl-2,4-dimethoxybenzene

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-15(2,3)11-9-12(16(4,5)6)14(18-8)10-13(11)17-7/h9-10H,1-8H3

InChI Key

HGRGBKBPFHHYMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)OC)C(C)(C)C

1,5-Di-tert-butyl-2,4-dimethoxy-benzene, also known as 1,4-di-tert-butyl-2,5-dimethoxybenzene, is an aromatic compound characterized by the presence of two tert-butyl groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions of a benzene ring. Its chemical formula is C16H26O2C_{16}H_{26}O_{2}, and it has a molecular weight of 250.38 g/mol. This compound exhibits unique structural features that contribute to its stability and reactivity, making it a subject of interest in various chemical applications, particularly in the field of electrochemistry and organic synthesis .

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effects of the methoxy groups. The tert-butyl groups provide steric hindrance that influences the regioselectivity of substitutions .
  • Oxidation: It can be oxidized to form quinone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert it into corresponding alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The compound can also participate in halogenation reactions under appropriate conditions, where halogens can replace hydrogen atoms on the aromatic ring.

The biological activity of 1,5-di-tert-butyl-2,4-dimethoxy-benzene is primarily linked to its interactions with enzymes and proteins. It has been shown to act as both an inhibitor and an activator of various enzymes depending on the context. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby reducing reactive oxygen species production. Conversely, it can activate detoxifying enzymes, enhancing cellular defense mechanisms against harmful compounds .

The synthesis of 1,5-di-tert-butyl-2,4-dimethoxy-benzene typically involves a Friedel-Crafts alkylation reaction. The general procedure includes:

  • Dissolving 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane).
  • Adding tert-butyl alcohol to the solution.
  • Introducing concentrated sulfuric acid gradually while maintaining low temperatures.
  • Allowing the reaction mixture to stir at room temperature for several hours.
  • Neutralizing with sodium bicarbonate and extracting the product using an organic solvent.
  • Purifying through recrystallization or column chromatography.

The yield typically ranges from 35% to 40%, with a melting point between 103°C and 105°C .

1,5-Di-tert-butyl-2,4-dimethoxy-benzene has several notable applications:

  • Redox Shuttle in Lithium-Ion Batteries: It serves as a benchmark redox shuttle molecule that provides overcharge protection for lithium iron phosphate-based lithium-ion cells. Its stable redox behavior allows for high-rate overcharge protection across multiple cycles .
  • Organic Synthesis: Due to its unique reactivity patterns influenced by steric hindrance and electronic effects from substituents, it is utilized as an intermediate in various organic synthesis processes .

Studies have shown that 1,5-di-tert-butyl-2,4-dimethoxy-benzene interacts with various biomolecules through binding mechanisms that can influence enzyme activity and gene expression. These interactions are crucial for understanding its potential therapeutic applications and its role in biochemical pathways .

Several compounds share structural similarities with 1,5-di-tert-butyl-2,4-dimethoxy-benzene:

Compound NameStructure FeaturesUnique Aspects
1,4-DimethoxybenzeneLacks tert-butyl groups; more reactive due to less steric hindranceMore prone to electrophilic substitution due to lack of bulky substituents
2,5-Di-tert-butyl-1,4-benzoquinoneOxidized form of the compoundUsed in redox studies; different electronic properties due to oxidation
1,4-Di-tert-butylbenzeneLacks methoxy groups; different reactivityExhibits different electronic properties and reduced solubility compared to its methoxylated counterpart

Uniqueness

The uniqueness of 1,5-di-tert-butyl-2,4-dimethoxy-benzene lies in its combination of steric hindrance from tert-butyl groups and electron-donating effects from methoxy groups. This distinctive feature imparts stability while enhancing specific reactivity patterns not observed in similar compounds .

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

250.193280068 g/mol

Monoisotopic Mass

250.193280068 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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